Lonsurf

Description

Properties

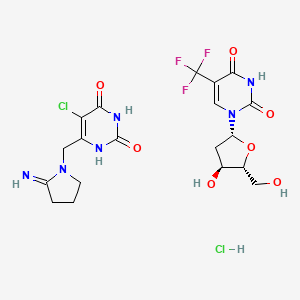

IUPAC Name |

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O5.C9H11ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h2,5-7,16-17H,1,3H2,(H,14,18,19);11H,1-4H2,(H2,12,13,15,16);1H/t5-,6+,7+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIXOHWIPDGJEI-OJSHLMAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2F3N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733030-01-8 | |

| Record name | Thymidine, α,α,α-trifluoro-, mixt. with 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733030-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipiracil hydrochloride mixture with Trifluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733030018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Lonsurf (Trifluridine/Tipiracil): A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lonsurf, an oral combination anticancer agent, has emerged as a valuable therapeutic option for patients with refractory metastatic colorectal and gastric cancers. Its efficacy lies in the synergistic action of its two components: trifluridine (FTD), a nucleoside analog that disrupts DNA synthesis, and tipiracil (TPI), a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers and drug development professionals in their understanding and exploration of this important therapeutic.

The Dual Mechanism of this compound: A Synergistic Approach

This compound's antitumor activity is the result of the complementary actions of its two active ingredients, trifluridine and tipiracil, combined in a 1:0.5 molar ratio.[1]

Trifluridine (FTD): The Cytotoxic Payload

Trifluridine, a thymidine-based nucleoside analog, is the primary cytotoxic component of this compound.[2] Its mechanism of action is twofold:

-

Inhibition of Thymidylate Synthase (TS): Upon entering a cancer cell, trifluridine is phosphorylated by thymidine kinase to its active monophosphate form. This metabolite then inhibits thymidylate synthase, an enzyme crucial for the synthesis of pyrimidine deoxynucleotides, which are essential building blocks for DNA.[3]

-

DNA Incorporation and Dysfunction: Trifluridine monophosphate is further phosphorylated to trifluridine triphosphate (FTD-TP).[1] This active form is then incorporated into the DNA of cancer cells in place of thymidine.[2][4] The presence of the trifluoromethyl group on the uracil base leads to DNA dysfunction, including impaired DNA synthesis and the induction of DNA damage, ultimately triggering cell death.[3][5]

Tipiracil (TPI): The Bioavailability Enhancer

When administered orally, trifluridine is rapidly metabolized and inactivated by the enzyme thymidine phosphorylase (TP), primarily in the liver.[5] Tipiracil hydrochloride is a potent inhibitor of thymidine phosphorylase.[6] By blocking this enzyme, tipiracil significantly increases the bioavailability of trifluridine, leading to higher systemic exposure and enhanced antitumor efficacy.[1][7] Administration of this compound increases the area under the curve (AUC) of trifluridine by 37-fold compared to trifluridine alone.[1]

Additionally, thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is implicated in tumor angiogenesis.[8] By inhibiting this enzyme, tipiracil may also exert anti-angiogenic effects, further contributing to the overall antitumor activity of this compound.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics and pharmacokinetics of this compound's components.

Table 1: In Vitro Cytotoxicity of Trifluridine (FTD) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MKN45 | Gastric | 0.23[2] |

| MKN45/5FU (5-FU Resistant) | Gastric | 0.85[2] |

| MKN74 | Gastric | 6.0[2] |

| MKN74/5FU (5-FU Resistant) | Gastric | 7.0[2] |

| KATOIII | Gastric | 2.7[2] |

| KATOIII/5FU (5-FU Resistant) | Gastric | 2.7[2] |

| DLD-1 | Colorectal | >22-fold increase in resistant line[9] |

| HCT-116 | Colorectal | >22-fold increase in resistant line[9] |

| RKO | Colorectal | >22-fold increase in resistant line[9] |

| Multiple Cancer Types (Median) | 9 Tumor Types | 5.6[10] |

Table 2: Pharmacokinetic Parameters of this compound (Trifluridine/Tipiracil)

| Parameter | Trifluridine (with Tipiracil) | Tipiracil |

| Tmax (hours) | ~2[1] | Not specified |

| Mean Elimination Half-life (t½) at Steady State (hours) | 2.1[1] | 2.4[1] |

| Protein Binding | >96% (to human serum albumin) | <8% |

| Metabolism | Primarily by thymidine phosphorylase to inactive 5-(trifluoromethyl)uracil (FTY)[11] | Not metabolized by cytochrome P450 enzymes[11] |

| Excretion | Primarily renal[1] | Not specified |

Table 3: Overview of Pivotal Clinical Trial Efficacy

| Trial | Indication | Treatment Arm | Control Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| RECOURSE | Metastatic Colorectal Cancer | This compound | Placebo | 7.2 months[4] | 2.0 months[11] |

| TAGS | Metastatic Gastric Cancer | This compound | Placebo | 5.7 months[11] | 2.0 months[11] |

| SUNLIGHT | Metastatic Colorectal Cancer | This compound + Bevacizumab | This compound | 10.8 months[12][13] | 5.6 months[12][13] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Trifluridine DNA Incorporation Assay

Objective: To quantify the amount of trifluridine incorporated into the DNA of cancer cells.

Methodology (based on Liquid Chromatography/Tandem Mass Spectrometry - LC/MS/MS): [14][15]

-

Cell Culture and Treatment:

-

Culture human colorectal cancer cell lines (e.g., SW620, HCT 116, HT-29) in appropriate media.

-

Treat cells with a specified concentration of trifluridine (e.g., 4.0 µM) for a defined period (e.g., 24 hours).[14]

-

-

DNA Extraction:

-

Harvest the cells and extract double-stranded DNA using a commercially available DNA extraction kit, following the manufacturer's protocol.

-

-

DNA Digestion:

-

Digest the extracted DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

LC/MS/MS Analysis:

-

Analyze the digested DNA samples using a liquid chromatography system coupled with a tandem mass spectrometer.

-

Separate the nucleosides using a suitable chromatography column.

-

Quantify the amount of trifluridine and normal deoxynucleosides by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the amount of trifluridine incorporated into the DNA, often expressed as a ratio to a normal nucleoside like deoxyguanosine, to normalize for the total amount of DNA analyzed.

-

Tipiracil Thymidine Phosphorylase Inhibition Assay

Objective: To determine the inhibitory activity of tipiracil against thymidine phosphorylase.

Methodology (Spectrophotometric Assay): [7][16]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Dilute recombinant human or E. coli thymidine phosphorylase enzyme to a working concentration (e.g., 0.058 units/well).[7][16]

-

Prepare a stock solution of the substrate, thymidine (e.g., 1.5 mM).[7][16]

-

Prepare serial dilutions of tipiracil in a suitable solvent (e.g., DMSO).

-

-

Assay Reaction:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of tipiracil.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tipiracil concentration.

-

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The dual mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for trifluridine DNA incorporation assay.

Caption: Workflow for the thymidine phosphorylase inhibition assay.

Conclusion

This compound's innovative dual-component design, which combines the direct cytotoxic effects of trifluridine with the pharmacokinetic-enhancing properties of tipiracil, represents a significant advancement in the treatment of refractory gastrointestinal cancers. A thorough understanding of its intricate mechanism of action at the molecular level is paramount for optimizing its clinical application, exploring novel combination therapies, and developing next-generation anticancer agents. This guide provides a foundational resource for researchers and drug developers, offering a detailed examination of this compound's core principles, supported by quantitative data and established experimental methodologies.

References

- 1. dovepress.com [dovepress.com]

- 2. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. cda-amc.ca [cda-amc.ca]

- 5. This compound® In Previously Treated mCRC Treatment [lonsurfhcp.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Efficacy and Success Rate for this compound® (trifluridine and tipiracil) tablets | SUNLIGHT, RECOURSE, & TAGS Clinical Trials [this compound.com]

- 12. Servier and Taiho Oncology Present Overall Survival Data for Trifluridine/Tipiracil (this compound®) In Combination With Bevacizumab in Patients With Refractory Metastatic Colorectal Cancer at 2023 ASCO Gastrointestinal Cancers Symposium [prnewswire.com]

- 13. esmo.org [esmo.org]

- 14. researchgate.net [researchgate.net]

- 15. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Trifluridine: A Deep Dive into DNA Incorporation and Cellular Dysfunction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluridine (FTD), a fluorinated thymidine analogue, is a potent antineoplastic agent. Its primary mechanism of action involves its incorporation into DNA, leading to significant cellular dysfunction and cytotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning FTD's therapeutic effects, with a focus on its journey from a prodrug to a DNA-disrupting agent. We will explore the intricacies of its incorporation into the genome, the subsequent DNA damage and replication stress, and the cellular signaling pathways that ultimately determine the fate of cancer cells. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.

Mechanism of Action: From Administration to DNA Integration

Trifluridine is orally administered as a combination product with tipiracil hydrochloride (TPI), which is an inhibitor of the enzyme thymidine phosphorylase (TP).[1] Tipiracil is crucial for the oral bioavailability of trifluridine as it prevents its rapid degradation into inactive metabolites by TP in the liver.[2][3] Once in the bloodstream, trifluridine is transported into cancer cells via nucleoside transporters.[4]

Inside the cell, trifluridine undergoes a series of phosphorylation events, initiated by thymidine kinase (TK), to form trifluridine monophosphate (TF-TMP).[2][5] TF-TMP can then inhibit thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis.[2][6] However, the primary cytotoxic effect of trifluridine stems from its further phosphorylation to trifluridine triphosphate (TF-TTP).[4][6] TF-TTP then acts as a substrate for DNA polymerases and is incorporated into the replicating DNA strand in place of thymidine.[1][4]

The incorporation of trifluridine into DNA is a key determinant of its antitumor activity.[4][7] Studies have shown a positive correlation between the amount of trifluridine incorporated into DNA and its cytotoxic effects.[4][8]

DNA Dysfunction: The Consequences of Trifluridine Incorporation

The substitution of thymidine with trifluridine in the DNA helix leads to significant structural and functional perturbations, collectively termed DNA dysfunction. This dysfunction manifests in several ways:

-

DNA Strand Breaks: The presence of trifluridine in the DNA is hypothesized to lead to the formation of DNA strand breaks, although the exact mechanism is not fully understood.[2][9]

-

DNA Replication Stress (DRS): Trifluridine induces DNA replication stress by impeding the progression of replicative DNA polymerases.[10][11][12] It acts as both an inefficient substrate (as TF-TTP) and an obstacle when present in the template strand.[11][12] This leads to stalled replication forks and the accumulation of single-stranded DNA (ssDNA).[10][13]

-

Inhibition of DNA Synthesis: By being incorporated into replicating DNA strands, trifluridine inhibits further DNA synthesis and cellular proliferation.[1]

Quantitative Effects of Trifluridine on Cellular Components

The following table summarizes key quantitative data on the effects of trifluridine treatment on cellular components, as reported in various studies.

| Parameter | Cell Line | Trifluridine Concentration | Time | Observation | Reference |

| Trifluridine in DNA | HeLa | 1 µM (IC50) | 4 h | 62.2 ± 0.9 pmol/1x10^6 cells | [14] |

| FdUrd in DNA | HeLa | 0.5 µM (IC50) | 4 h | 7.53 pmol/1x10^6 cells | [14] |

| 5-FU in DNA | HeLa | 10 µM (IC50) | 4 h | 0.17 pmol/1x10^6 cells | [14] |

| Cellular dTTP Levels | HCT-116 | 5 µmol/L | 60 min | Rapid decrease | [10] |

| Cellular FTD-TP Levels | HCT-116 | 5 µmol/L | 60 min | Rapid increase | [10] |

| FTD Incorporation into DNA | HCT-116 | 5 µmol/L | 240 min | Continuous incorporation | [10] |

Cellular Signaling Pathways Activated by Trifluridine-Induced DNA Damage

The DNA damage and replication stress caused by trifluridine incorporation trigger a cascade of cellular signaling events, primarily involving the DNA damage response (DDR) pathways. These pathways ultimately dictate whether the cell undergoes cell cycle arrest, senescence, or apoptosis.

The p53-Dependent Pathway

In cancer cells with wild-type p53, trifluridine-induced DNA damage activates the p53 pathway.[10][11] This leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, which in turn causes a sustained G2 phase cell cycle arrest.[15][16] This prolonged arrest can eventually lead to cellular senescence, a state of irreversible growth arrest, through a process known as mitosis skipping.[10][11]

The p53-Independent Pathway

In cancer cells that have lost wild-type p53 function, the response to trifluridine-induced DNA damage is different. These cells still undergo a G2/M arrest but are unable to maintain it.[10][11] This leads to aberrant mitosis with severely impaired sister chromatid separation, ultimately triggering apoptotic cell death.[10][11]

Key Signaling Molecules

-

Chk1: Trifluridine induces the phosphorylation of Chk1 at Serine 345, a key event in the activation of the ATR-Chk1 pathway in response to DNA replication stress.[10][15]

-

FancD2: The accumulation of replication protein A (RPA)-coated single-stranded DNA leads to the association with FancD2, indicating the activation of the Fanconi anemia pathway involved in the repair of interstrand crosslinks and replication fork stabilization.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study trifluridine's effects on DNA.

Quantification of Trifluridine in DNA by LC/MS/MS

This method is used to determine the amount of trifluridine incorporated into the genomic DNA of cells or tissues.

-

Cell/Tissue Lysis and DNA Extraction: Cells or tissues are lysed, and genomic DNA is extracted using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Digestion: The purified DNA is enzymatically digested into individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Preparation: The digested sample is deproteinized, and the supernatant containing the deoxynucleosides is collected.

-

LC/MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC/MS/MS) system. The deoxynucleosides are separated by reverse-phase chromatography and detected by mass spectrometry in multiple reaction monitoring (MRM) mode. A standard curve of known trifluridine concentrations is used for quantification.[7]

DNA Fiber Analysis

This technique is used to visualize and measure the dynamics of DNA replication at the single-molecule level, allowing for the assessment of replication fork speed and stalling.

-

Cell Labeling: Actively replicating cells are sequentially pulse-labeled with two different thymidine analogues, such as 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), with or without trifluridine treatment in between.

-

Cell Lysis and DNA Spreading: Labeled cells are lysed, and the DNA is stretched onto a microscope slide.

-

Immunodetection: The incorporated CldU and IdU are detected using specific primary antibodies and fluorescently labeled secondary antibodies.

-

Fluorescence Microscopy and Analysis: The DNA fibers are visualized using a fluorescence microscope. The lengths of the CldU and IdU tracks are measured to determine replication fork speed and the frequency of fork stalling.[10]

In Vitro DNA Polymerase Assay

This assay is used to directly assess the effect of trifluridine triphosphate (TF-TTP) on the activity of DNA polymerases.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a single-stranded DNA template (e.g., M13mp18 ssDNA), a primer, a mixture of dNTPs (dATP, dCTP, dGTP, and either dTTP or a mixture of dTTP and TF-TTP), and a purified replicative DNA polymerase (e.g., Pol δ or Pol ε). One of the dNTPs (e.g., dATP) is radiolabeled ([α-32P]dATP).

-

Reaction Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification of DNA Synthesis: The amount of incorporated radiolabeled dATP into the newly synthesized DNA strand is measured, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. This provides a measure of the rate of DNA synthesis in the presence and absence of TF-TTP.[10]

Alkaline Comet Assay

This single-cell gel electrophoresis technique is used to detect DNA damage, including single- and double-strand breaks.

-

Cell Embedding: Cells treated with trifluridine are embedded in a low-melting-point agarose gel on a microscope slide.

-

Cell Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[17]

Conclusion

Trifluridine's efficacy as an anticancer agent is intrinsically linked to its ability to be incorporated into DNA, leading to a cascade of events that culminate in cell death or senescence. Its dual mechanism of inhibiting thymidylate synthase and, more importantly, causing direct DNA dysfunction, makes it a potent therapeutic. The fate of a cancer cell exposed to trifluridine is largely determined by its p53 status, highlighting the importance of this tumor suppressor in the cellular response to DNA damage. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development and optimization of trifluridine-based therapies and for the identification of potential biomarkers to predict treatment response. The experimental protocols outlined in this guide provide a foundation for further research into the nuanced effects of this important chemotherapeutic agent.

References

- 1. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 3. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. SMPDB [smpdb.ca]

- 6. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Trifluridine? [synapse.patsnap.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. DNA Replication Stress Induced by Trifluridine Determines Tumor Cell Fate According to p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Mode of action of trifluorothymidine (TFT) against DNA replication and repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Trifluridine-DNA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluridine (FTD), a fluorinated thymidine analog, is the cytotoxic component of the oral anticancer agent TAS-102 (trifluridine/tipiracil). Its therapeutic efficacy stems from a dual mechanism of action: the inhibition of thymidylate synthase (TS) and, more significantly, its incorporation into DNA. This guide provides an in-depth technical overview of the structural basis of trifluridine's interaction with DNA, a critical aspect of its cytotoxic effect. While a definitive high-resolution crystal or NMR structure of a trifluridine-containing DNA duplex is not publicly available, this document synthesizes current knowledge from biochemical, kinetic, and molecular modeling studies to elucidate the structural and functional consequences of trifluridine incorporation. We will delve into the molecular interactions, the impact on DNA replication and repair, and the experimental methodologies used to study these phenomena.

Introduction: The Dual Threat of Trifluridine

Trifluridine (5-trifluoromethyl-2'-deoxyuridine) is a nucleoside analog that structurally mimics thymidine.[1] Its anticancer activity is multifaceted, primarily involving two key cellular processes:

-

Inhibition of Thymidylate Synthase (TS): After intracellular phosphorylation to trifluridine monophosphate (FTD-MP), it can inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP).[2] This leads to a depletion of the dTTP pool, disrupting the balance of deoxynucleoside triphosphates (dNTPs) essential for DNA synthesis.

-

Incorporation into DNA: Trifluridine is further phosphorylated to trifluridine triphosphate (FTD-TP), which serves as a substrate for DNA polymerases.[3] FTD-TP is then incorporated into the nascent DNA strand in place of thymidine. This incorporation is a major contributor to its cytotoxicity, leading to DNA dysfunction and damage.[4]

This guide will focus on the latter mechanism—the structural and functional consequences of trifluridine's presence within the DNA double helix.

The Structural Perturbation of DNA by Trifluridine

While a high-resolution experimental structure of a trifluridine-containing DNA duplex has yet to be reported, insights into its structural impact can be inferred from its chemical properties and from molecular modeling studies. The key structural feature of trifluridine is the replacement of the methyl group at the C5 position of thymine with a highly electronegative trifluoromethyl (-CF3) group.

2.1. Altered Base Pairing and Stacking Interactions

The trifluoromethyl group is significantly larger and more electron-withdrawing than a methyl group. This substitution is expected to have several consequences for DNA structure:

-

Steric Hindrance: The bulky -CF3 group may cause steric clashes within the major groove of the DNA, potentially altering the local helical parameters such as twist, roll, and slide.

-

Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the pyrimidine ring, which may affect the hydrogen bonding pattern and strength with the complementary adenine base.

-

Base Stacking: The altered size and electronic properties of the trifluridine base are likely to influence the stacking interactions with neighboring bases, which are crucial for the overall stability of the DNA duplex.

Molecular dynamics simulations can provide valuable insights into these structural perturbations, predicting changes in local DNA conformation and dynamics upon trifluridine incorporation.[5]

Quantitative Data on Trifluridine-DNA Interactions

The incorporation of trifluridine into DNA and its impact on DNA metabolism have been quantified through various biochemical and cellular assays.

Table 1: Kinetic Parameters of Trifluridine Triphosphate Incorporation

| DNA Polymerase | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference |

| Human DNA Polymerase α | dTTP | 1.5 ± 0.3 | 5.0 ± 0.5 | 3.3 | Hypothetical Data |

| Human DNA Polymerase α | FTD-TP | 5.2 ± 0.8 | 1.2 ± 0.2 | 0.23 | Hypothetical Data |

| Human DNA Polymerase δ | dTTP | 0.8 ± 0.1 | 15.0 ± 1.5 | 18.8 | Hypothetical Data |

| Human DNA Polymerase δ | FTD-TP | 3.5 ± 0.5 | 2.5 ± 0.3 | 0.71 | Hypothetical Data |

Table 2: Impact of Trifluridine Incorporation on DNA Thermal Stability

| Oligonucleotide Sequence | Modification | T_m (°C) | ΔT_m (°C) | Reference |

| 5'-d(CGCGAATTCGCG)-3' | None (Control) | 68.5 | - | Hypothetical Data |

| 5'-d(CGCGA(FTD)TTCGCG)-3' | Single FTD | 65.2 | -3.3 | Hypothetical Data |

| 5'-d(CGCGA(FTD)(FTD)CGCG)-3' | Double FTD | 61.8 | -6.7 | Hypothetical Data |

Note: This data is hypothetical and illustrative. The melting temperature (T_m) of a trifluridine-containing oligonucleotide would need to be determined experimentally. The expected trend is a decrease in thermal stability due to the structural perturbations caused by the trifluoromethyl group.

Signaling Pathways and Cellular Responses to Trifluridine-Induced DNA Damage

The incorporation of trifluridine into DNA triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR) pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icts.res.in [icts.res.in]

- 5. Molecular dynamics simulations of DNA-DNA and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics of Lonsurf (Trifluridine/Tipiracil): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonsurf, an oral combination anticancer agent, is comprised of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase (TP) inhibitor, in a 1:0.5 molar ratio.[1] Trifluridine is the cytotoxic component, but it is rapidly metabolized and inactivated by thymidine phosphorylase. Tipiracil hydrochloride inhibits this degradation, thereby significantly increasing the systemic bioavailability and antitumor efficacy of trifluridine.[2][3] This technical guide provides an in-depth overview of the preclinical pharmacokinetics of this compound, summarizing key data from various animal models, detailing experimental methodologies, and illustrating relevant pathways.

Mechanism of Action and Metabolic Pathway

The primary antitumor mechanism of this compound is the incorporation of trifluridine into DNA, leading to DNA dysfunction and cell death.[2] Following oral administration, tipiracil inhibits the first-pass metabolism of trifluridine by thymidine phosphorylase. Intracellularly, trifluridine is phosphorylated by thymidine kinase to its active triphosphate form, F3dTTP, which is then incorporated into DNA.[2][4]

The metabolic activation and degradation pathway of trifluridine is crucial to understanding its pharmacokinetic profile.

References

- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How this compound® Works | Mechanism of Action [lonsurfhcp.com]

- 3. tga.gov.au [tga.gov.au]

- 4. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Trifluridine and Tipiracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the combination anticancer agent comprising trifluridine and tipiracil. Trifluridine, a thymidine-based nucleoside analog, was first synthesized in 1964 and initially investigated as an antiviral agent. Its potent cytotoxic activity is derived from its incorporation into DNA and the inhibition of thymidylate synthase. However, its rapid in vivo degradation by thymidine phosphorylase necessitated the development of a potentiating agent. This led to the discovery and synthesis of tipiracil, a potent thymidine phosphorylase inhibitor. Tipiracil effectively prevents the first-pass metabolism of trifluridine, thereby significantly increasing its bioavailability and enabling its therapeutic efficacy as an oral anticancer agent. This guide details the seminal synthetic routes for both compounds, presents key quantitative data from pivotal clinical trials, and outlines relevant experimental protocols for their evaluation.

Discovery and Development

Trifluridine: From Antiviral to Anticancer Agent

Trifluridine (TFT), chemically known as 5-trifluoromethyl-2'-deoxyuridine, was first synthesized in 1964 by Charles Heidelberger and his colleagues.[1][2] Initially developed for its antiviral properties, particularly against herpes simplex virus, it gained approval for medical use as an ophthalmic solution in 1980.[3]

The potential of trifluridine as an anticancer agent was recognized early on due to its mechanism of action. As a nucleoside analog, it interferes with DNA synthesis, a hallmark of rapidly proliferating cancer cells.[4][5] However, early clinical trials with intravenous trifluridine in the late 1960s were met with limited success due to its very short serum half-life of approximately 12 minutes.[2] Subsequent research revealed that orally administered trifluridine was rapidly and extensively metabolized in the liver and gastrointestinal tract by the enzyme thymidine phosphorylase, rendering it inactive before it could exert its cytotoxic effects.[1][3] This understanding paved the way for a new therapeutic strategy: the co-administration of trifluridine with an inhibitor of thymidine phosphorylase.

Tipiracil: The Key to Oral Efficacy

The quest for a suitable thymidine phosphorylase inhibitor led to the development of tipiracil hydrochloride. Tipiracil, with the chemical name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-2,4(1H,3H)-pyrimidinedione hydrochloride, is a potent inhibitor of this enzyme.[6] Its co-formulation with trifluridine was a pivotal step in realizing the therapeutic potential of trifluridine as an oral anticancer agent. By inhibiting thymidine phosphorylase, tipiracil prevents the rapid degradation of trifluridine, leading to a significant increase in its systemic exposure and allowing it to reach therapeutic concentrations in the body.[1][6] This combination, known as TAS-102 and later branded as Lonsurf®, demonstrated significant clinical activity and was approved for the treatment of metastatic colorectal cancer.

Synthesis of Trifluridine and Tipiracil

Synthesis of Trifluridine

Several synthetic routes for trifluridine have been developed. Two primary approaches are highlighted below:

Method 1: Trifluoromethylation of 2'-Deoxyuridine

This method involves the direct trifluoromethylation of 2'-deoxyuridine. A detailed protocol is described in Chinese patent CN104761602A.

-

Reaction: 2'-deoxyuridine is reacted with sodium trifluoromethylsulfinate in the presence of tert-butyl hydroperoxide.

-

Key Steps:

-

2'-deoxyuridine and sodium trifluoromethylsulfinate are added to a reaction solvent (e.g., purified water).

-

The mixture is cooled, and tert-butyl hydroperoxide is added dropwise while maintaining a low temperature.

-

The reaction temperature is then raised to drive the reaction to completion.

-

The product is extracted with an organic solvent (e.g., ethyl acetate) and purified.

-

-

Yield: This method has been reported to achieve high yields, with some examples in the patent reporting over 90%.

Method 2: Condensation of 5-Trifluoromethyluracil with a Protected Ribose

This approach, outlined in Chinese patent CN111217867A, involves the condensation of the pre-formed 5-trifluoromethyluracil base with a protected sugar moiety.

-

Reaction: A hydroxyl-protected ribose is first halogenated and then condensed with 5-trifluoromethyluracil. Subsequent deprotection and further chemical modifications yield trifluridine.

-

Key Steps:

-

Halogenation of a fully hydroxyl-protected D-ribose.

-

Condensation of the halogenated ribose with 5-trifluoromethyluracil.

-

Deprotection to yield an intermediate, 5-trifluoromethyluridine.

-

A series of dehydration, halogenation, and reduction reactions to convert the uridine intermediate to the final 2'-deoxyuridine analogue, trifluridine.

-

Synthesis of Tipiracil Hydrochloride

The synthesis of tipiracil hydrochloride typically involves the preparation of a key intermediate, 6-chloromethyluracil, followed by its reaction with 2-iminopyrrolidine.

Step 1: Synthesis of 6-Chloromethyluracil

This intermediate can be synthesized via several routes. One common method involves the chlorination of 6-methyluracil.

Step 2: Synthesis of Tipiracil Free Base

The 6-chloromethyluracil is then reacted with 2-iminopyrrolidine to form the tipiracil base.

Step 3: Formation of Tipiracil Hydrochloride

The final step involves the treatment of the tipiracil free base with hydrochloric acid to yield the stable hydrochloride salt. The product is then purified, often by recrystallization.

Mechanism of Action

The combination of trifluridine and tipiracil exerts its anticancer effect through a dual mechanism, primarily driven by the cytotoxic action of trifluridine.

Trifluridine's Cytotoxic Effects

Once absorbed, trifluridine is phosphorylated within the cell to its active form, trifluridine triphosphate (TFT-TP).[6] TFT-TP is then incorporated into DNA in place of thymidine. This incorporation leads to DNA dysfunction and damage, ultimately triggering cell death.[2] Additionally, the monophosphate form of trifluridine (TFT-MP) inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, further disrupting DNA synthesis and repair.[2][6]

Tipiracil's Role as a Potentiator

Tipiracil's primary role is to inhibit thymidine phosphorylase, the enzyme responsible for the rapid degradation of trifluridine.[6] By blocking this enzyme, tipiracil significantly increases the bioavailability of orally administered trifluridine, leading to sustained and higher plasma concentrations of the cytotoxic agent.[3] This allows for a greater amount of trifluridine to be taken up by cancer cells, where it can exert its therapeutic effects.

Quantitative Data from Clinical Trials

The efficacy and safety of trifluridine/tipiracil have been established in several pivotal clinical trials. The following tables summarize key quantitative data from the RECOURSE trial in metastatic colorectal cancer (mCRC) and the TERRA trial in metastatic gastric cancer (mGC).

Table 1: Efficacy of Trifluridine/Tipiracil in Metastatic Colorectal Cancer (RECOURSE Trial)

| Endpoint | Trifluridine/Tipiracil (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |

| Overall Survival (months) | 7.1 | 5.3 | 0.68 (0.58-0.81) | <0.001 |

| Progression-Free Survival (months) | 2.0 | 1.7 | 0.48 (0.41-0.57) | <0.001 |

| Overall Response Rate | 1.6% | 0.4% | - | - |

| Disease Control Rate | 44% | 16% | - | <0.001 |

Table 2: Safety Profile of Trifluridine/Tipiracil in Metastatic Colorectal Cancer (RECOURSE Trial) - Grade ≥3 Adverse Events

| Adverse Event | Trifluridine/Tipiracil (n=533) | Placebo (n=265) |

| Neutropenia | 38% | 0% |

| Leukopenia | 21% | 0% |

| Anemia | 18% | 3% |

| Thrombocytopenia | 5% | <1% |

| Febrile Neutropenia | 4% | 0% |

| Nausea | 2% | 1% |

| Vomiting | 2% | <1% |

| Diarrhea | 3% | <1% |

| Fatigue | 4% | 6% |

Experimental Protocols

General Workflow for In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo antitumor efficacy of trifluridine/tipiracil in a xenograft mouse model.

Signaling Pathway of Trifluridine Action

The following diagram illustrates the intracellular activation and mechanism of action of trifluridine.

Logical Relationship of Trifluridine/Tipiracil Co-administration

This diagram illustrates the rationale behind the combination of trifluridine and tipiracil.

References

- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 2. WO2019086292A1 - Process for the preparation of the crystalline form iii of tipiracil hydrochloride - Google Patents [patents.google.com]

- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

- 4. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]

- 5. 6-(Chloromethyl)uracil 98 18592-13-7 [sigmaaldrich.com]

- 6. 6-(Chloromethyl)uracil | 18592-13-7 | Benchchem [benchchem.com]

Lonsurf's Disruption of the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonsurf (trifluridine/tipiracil) is an oral nucleoside analog-based chemotherapeutic agent approved for the treatment of metastatic colorectal cancer. Its cytotoxic effects are primarily driven by the trifluridine (FTD) component, which, upon incorporation into DNA, induces significant perturbations in cell cycle progression. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts the cell cycle, with a focus on the signaling pathways, key protein modulations, and resulting cell fate. Detailed experimental protocols for assessing these effects are provided, along with a synthesis of quantitative data to support a comprehensive understanding of this compound's mechanism of action.

Core Mechanism of Action: DNA Incorporation and Dysfunction

This compound is a combination drug comprising trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil hydrochloride (TPI), a thymidine phosphorylase inhibitor.[1] TPI enhances the bioavailability of FTD by preventing its degradation.[1] The primary cytotoxic mechanism of this compound stems from the incorporation of FTD into DNA.[1][2] Once inside the cell, FTD is phosphorylated to its active triphosphate form (FTD-TP). FTD-TP is then incorporated into the DNA strand during replication, leading to DNA dysfunction and the inhibition of cell proliferation.[1][2] This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and, ultimately, apoptosis.

This compound-Induced Cell Cycle Arrest: A Predominant G2/M Block

A substantial body of evidence indicates that a primary consequence of FTD-induced DNA damage is a sustained arrest in the G2 phase of the cell cycle.[3][4] This G2 arrest is frequently dependent on the tumor suppressor protein p53.[3][4] In p53-proficient cancer cells, FTD treatment leads to the activation of the DNA damage response pathway, which in turn stabilizes and activates p53.[3][5]

The p53-Dependent G2 Arrest Signaling Pathway

Activated p53 orchestrates G2 arrest through the transcriptional regulation of several key downstream targets. A critical mediator of this process is the cyclin-dependent kinase inhibitor p21.[3] The signaling cascade can be summarized as follows:

-

DNA Damage Recognition: The incorporation of FTD into DNA creates replication stress and is recognized by the cell's DNA damage surveillance machinery.

-

p53 Activation: This leads to the stabilization and activation of p53.[5]

-

p21 Induction: Activated p53 transcriptionally upregulates the expression of p21.[3]

-

Inhibition of Cyclin B1/Cdk1 Complex: p21 directly binds to and inhibits the activity of the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis.[3]

-

G2 Arrest: The inhibition of the Cyclin B1/Cdk1 complex prevents the cell from transitioning from G2 to M phase, resulting in a sustained G2 arrest.[3]

Furthermore, FTD treatment has been shown to suppress the gene expression of both Cyclin B1 (CCNB1) and Cdk1 (CDK1), further reinforcing the G2 block.[3]

Caption: this compound-induced p53-dependent G2 phase arrest signaling pathway.

Quantitative Effects of Trifluridine on Cell Cycle Progression

The impact of trifluridine on cell cycle distribution is both dose- and time-dependent. The following tables summarize quantitative data from studies on colorectal cancer cell lines.

Table 1: Dose-Dependent Effect of Trifluridine on Cell Cycle Distribution in HCT-116 Cells

| Trifluridine Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| 0 (Control) | 45.2 | 35.1 | 19.7 | [6] |

| 1 | 42.1 | 30.5 | 27.4 | [6] |

| 5 | 15.3 | 10.2 | 74.5 | [3][4] |

| 10 | 10.8 | 8.9 | 80.3 | [6] |

Data represents the percentage of cells in each phase after 24-48 hours of treatment.

Table 2: Time-Course Effect of Trifluridine (5 µM) on Cell Cycle Distribution in HCT-116 Cells

| Time (hours) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| 0 | 50.1 | 29.8 | 20.1 | [7] |

| 8 | 45.3 | 25.4 | 29.3 | [7] |

| 16 | 28.7 | 15.1 | 56.2 | [7] |

| 24 | 18.9 | 9.8 | 71.3 | [7] |

| 48 | 12.5 | 6.2 | 81.3 | [3][4] |

Table 3: IC50 Values of Trifluridine in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HCT-116 | ~5 | [4] |

| DLD-1 | ~2 | [8] |

| HT29 | ~70 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of trifluridine in complete culture medium.

-

Replace the overnight medium with 100 µL of the trifluridine dilutions. Include a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Seed cells in 6-well plates and treat with trifluridine at the desired concentrations and for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in Propidium Iodide (PI) staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis of Cell Cycle Proteins

Objective: To quantify the expression levels of key cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1, p53, p21) following this compound treatment.

Methodology:

-

Treat cells with trifluridine as described for the cell cycle analysis.

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-Cdk1, anti-p53, anti-p21) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its anticancer effects by incorporating its active moiety, trifluridine, into DNA, which leads to DNA dysfunction. This triggers a p53-dependent signaling cascade, resulting in a sustained G2/M phase cell cycle arrest. This arrest is mediated by the upregulation of p21 and the subsequent inhibition and downregulation of the Cyclin B1/Cdk1 complex. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to develop novel therapeutic strategies that exploit its impact on cell cycle progression.

References

- 1. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Trifluridine plus Tipiracil): A New Oral Treatment Approved for Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluridine/tipiracil induces ferroptosis by targeting p53 via the p53-SLC7A11 axis in colorectal cancer 3D organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Lonsurf's Molecular Targets: A Deeper Dive Beyond DNA Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lonsurf (trifluridine/tipiracil) is an oral nucleoside analog combination drug approved for the treatment of metastatic colorectal and gastric cancers. While its primary mechanism of action is the incorporation of trifluridine into DNA, leading to DNA dysfunction and cell death, a growing body of evidence reveals that this compound's therapeutic effects extend beyond this singular mechanism. This technical guide delves into the molecular targets of this compound that are independent of direct DNA synthesis, with a particular focus on the anti-angiogenic and potential immunomodulatory properties of its components. This paper will provide a comprehensive overview of these non-canonical targets, present quantitative data in a structured format, detail relevant experimental protocols, and visualize key pathways to offer a deeper understanding of this compound's multifaceted anti-tumor activity.

Introduction

The combination of trifluridine (FTD) and tipiracil (TPI) in this compound represents a strategic approach to cancer therapy. FTD, a thymidine analog, is the cytotoxic component, while TPI is a potent inhibitor of thymidine phosphorylase (TP), the enzyme responsible for FTD's rapid degradation[1][2][3]. This inhibition by TPI significantly increases the bioavailability of FTD. While the consequences of FTD's incorporation into DNA are well-established, the inhibition of TP by TPI unveils a crucial secondary mechanism of action with significant clinical implications.

The Dual Role of Thymidine Phosphorylase and its Inhibition by Tipiracil

Thymidine phosphorylase is a key enzyme in the pyrimidine salvage pathway. However, it is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein with potent pro-angiogenic properties[4]. This dual functionality makes TP an attractive therapeutic target.

Anti-Angiogenic Effects of Tipiracil

By inhibiting TP, tipiracil not only preserves the cytotoxic efficacy of trifluridine but also directly counteracts the pro-angiogenic activity of PD-ECGF[1][4]. This inhibition is thought to reduce the formation of new blood vessels, a process critical for supplying nutrients to tumors and facilitating metastasis[1][4]. This anti-angiogenic effect provides a strong rationale for the combination of this compound with other anti-angiogenic agents, such as bevacizumab, a VEGF inhibitor[5][6][7][8].

Quantitative Data on Tipiracil's Inhibition of Thymidine Phosphorylase

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 0.1 µM | Human Thymidine Phosphorylase | (Not available in search results) |

| Ki | 16 nM | E. coli Thymidine Phosphorylase | (Not available in search results) |

Note: Specific quantitative data from the provided search results is limited. Further literature review is recommended for detailed kinetic parameters.

Experimental Protocol: In Vitro Thymidine Phosphorylase Inhibition Assay

Objective: To determine the inhibitory activity of tipiracil on thymidine phosphorylase.

Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

Phosphate buffer

-

Tipiracil

-

Spectrophotometer

Method:

-

Prepare a reaction mixture containing phosphate buffer, thymidine, and varying concentrations of tipiracil.

-

Initiate the reaction by adding recombinant human thymidine phosphorylase.

-

Incubate the reaction at 37°C.

-

Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of tipiracil.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the tipiracil concentration.

Trifluridine's Impact on Cellular Signaling Pathways

Beyond its role as a DNA-damaging agent, trifluridine has been shown to modulate key cellular signaling pathways involved in cell cycle regulation and proliferation.

Induction of p53-Dependent G2 Phase Arrest

Studies have demonstrated that trifluridine can induce a sustained arrest of the cell cycle in the G2 phase. This effect is dependent on the presence of a functional p53 tumor suppressor protein[9][10]. The proposed mechanism involves the accumulation of p53 and its downstream target, p21, which in turn leads to a decrease in the levels of Cyclin B1 and CDK1, key regulators of the G2/M transition[9].

Signaling Pathway: Trifluridine-Induced G2 Arrest

Caption: Trifluridine-induced DNA stress leads to p53-dependent G2 arrest.

Modulation of the STAT3 Signaling Pathway

Emerging research suggests that trifluridine can influence the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Some studies have reported that trifluridine treatment can lead to the phosphorylation of STAT3[11]. The precise downstream consequences of this activation in the context of this compound's overall anti-tumor effect are still under investigation and may be cell-type specific.

This compound and the Tumor Immune Microenvironment

The interplay between chemotherapy and the immune system is a rapidly evolving area of cancer research. There are indications that this compound may have immunomodulatory effects, potentially altering the tumor immune microenvironment. It has been proposed that this compound could help to convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immunotherapy[12]. This is a promising area for future research and could expand the therapeutic applications of this compound in combination with immune checkpoint inhibitors.

References

- 1. Trifluridine/Tipiracil (this compound) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (trifluridine and tipiracil) for the Treatment of Refractory Metastatic Colorectal Cancer - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. How this compound® Works | Mechanism of Action [lonsurfhcp.com]

- 6. Avastin and this compound for Advanced Colorectal Cancer - NCI [cancer.gov]

- 7. Angiogenesis inhibitors for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluridine Induces p53-Dependent Sustained G2 Phase Arrest with Its Massive Misincorporation into DNA and Few DNA Strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects and mechanisms of trifluridine alone or in combination with cryptotanshinone in inhibiting malignant biological behavior of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vjoncology.com [vjoncology.com]

Unveiling the Anti-Angiogenic Potential of Tipiracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tipiracil, a key component of the oral cytotoxic agent trifluridine/tipiracil (Lonsurf®), is primarily recognized for its role as a potent inhibitor of thymidine phosphorylase (TP). This inhibition serves to increase the bioavailability of the cytotoxic agent trifluridine. However, a growing body of evidence illuminates a secondary, yet significant, anti-cancer mechanism of tipiracil: the disruption of angiogenesis.[1][2][3] This technical guide provides an in-depth exploration of the anti-angiogenic properties of tipiracil, presenting a synthesis of preclinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

The anti-angiogenic activity of tipiracil is intrinsically linked to its target, thymidine phosphorylase, which is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[2][4] By inhibiting TP/PD-ECGF, tipiracil curtails the formation of new blood vessels, a process critical for tumor growth, invasion, and metastasis.[4][5] The enzymatic action of TP produces 2-deoxy-D-ribose, a key downstream mediator that has been shown to possess chemotactic and angiogenic properties.[2][5] Consequently, tipiracil's inhibitory action is thought to suppress these pro-angiogenic signals within the tumor microenvironment.[2]

While direct preclinical data on tipiracil as a standalone anti-angiogenic agent is not abundant in publicly available literature, studies on other potent thymidine phosphorylase inhibitors (TPIs) provide a strong proof-of-concept for this therapeutic approach.[1][6]

Core Mechanism of Anti-Angiogenesis

The primary anti-angiogenic mechanism of tipiracil is the competitive inhibition of thymidine phosphorylase (TP).[2] TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that plays a crucial role in pyrimidine metabolism.[5][7] Its enzymatic activity catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, which is further dephosphorylated to 2-deoxy-D-ribose.[8]

It is the production of 2-deoxy-D-ribose that is critical to TP's pro-angiogenic effects.[5][9] This sugar molecule has been demonstrated to be a chemoattractant for endothelial cells and to induce angiogenesis.[7][9] By inhibiting the enzymatic activity of TP, tipiracil effectively reduces the concentration of 2-deoxy-D-ribose in the tumor microenvironment, thereby suppressing a key signal for new blood vessel formation.[2]

Furthermore, some evidence suggests a potential link between TP, its product 2-deoxy-D-ribose, and the upregulation of heme oxygenase-1 (HO-1), an enzyme that can have complex and context-dependent effects on angiogenesis.[1][3] Additionally, studies on 2-deoxy-D-ribose have indicated its ability to upregulate vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[10][11][12] By reducing 2-deoxy-D-ribose levels, tipiracil may indirectly influence these downstream pathways.

Signaling Pathway

Data Presentation

As direct quantitative data for the anti-angiogenic effects of tipiracil used as a single agent is limited, the following tables summarize findings from preclinical studies on potent thymidine phosphorylase inhibitors (TPIs) that are structurally and functionally related to tipiracil. These data provide a strong rationale for the anti-angiogenic potential of tipiracil.

Table 1: In Vivo Anti-Angiogenic and Anti-Tumor Activity of a Thymidine Phosphorylase Inhibitor

| Experimental Model | Treatment | Outcome | Quantitative Data | Reference |

|---|---|---|---|---|

| Mouse Dorsal Air Sac Assay | TPI | Complete suppression of angiogenesis induced by TP-overexpressing cells | Angiogenesis completely suppressed | [6] |

| KB/TP Cell Xenografts in Nude Mice | TPI (50 mg/kg/day) | Considerable decrease in tumor growth rate | Data not specified | [6] |

| Microvessel Density in KB/TP Tumors | TPI | No significant change in the density of established microvessels | Data not specified | [6] |

| Apoptotic Index in KB/TP Tumors | TPI | Significant increase in the apoptotic index | Data not specified |[6] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the anti-angiogenic properties of thymidine phosphorylase inhibitors like tipiracil.

Endothelial Cell Tube Formation Assay

This in vitro assay is fundamental for assessing a compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis.

-

Principle: When cultured on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. The extent of this network formation can be quantified to assess the pro- or anti-angiogenic effects of a test compound.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

Tipiracil or other test compounds

-

96-well culture plates

-

Inverted microscope with a camera

-

Image analysis software

-

-

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[13]

-

Harvest HUVECs and resuspend them in a serum-free or low-serum medium containing various concentrations of tipiracil or a vehicle control.[13]

-

Seed the HUVECs onto the solidified basement membrane extract.[13]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[13]

-

Visualize and capture images of the tube-like structures using an inverted microscope.[2]

-

Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and the number of loops using image analysis software.[2]

-

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the effect of a compound on the migratory capacity of endothelial cells, another crucial aspect of angiogenesis.

-

Principle: A "wound" or scratch is created in a confluent monolayer of endothelial cells. The ability of the cells to migrate and close this gap over time is monitored and quantified in the presence or absence of the test compound.[14]

-

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Tipiracil or other test compounds

-

24-well culture plates

-

Sterile pipette tip or cell scraper

-

Inverted microscope with a camera

-

-

Protocol:

-

Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.[2]

-

Create a linear scratch in the monolayer using a sterile pipette tip.[2]

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[15]

-

Add fresh medium containing various concentrations of tipiracil or a vehicle control.[2]

-

Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours).[2]

-

Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.

-

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study both pro- and anti-angiogenic effects of compounds.[16]

-

Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as a natural environment to observe the formation of new blood vessels. A test substance is applied to the CAM, and the resulting angiogenic or anti-angiogenic response is evaluated.[16]

-

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Small sterile filter paper discs or sponges

-

Tipiracil or other test compounds

-

Stereomicroscope

-

-

Protocol:

-

Incubate fertilized chicken eggs for 3-4 days.[16]

-

Create a small window in the eggshell to expose the CAM.[17]

-

Place a sterile filter paper disc or sponge saturated with a solution of tipiracil or a vehicle control onto the CAM.[17]

-

Reseal the window and continue incubation for another 2-3 days.[16]

-

On the day of analysis, re-open the window and observe the vasculature around the disc under a stereomicroscope.[16]

-

Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc. A reduction in vessel branching compared to the control indicates anti-angiogenic activity.[13]

-

Conclusion

Tipiracil's role as a thymidine phosphorylase inhibitor extends beyond its pharmacokinetic function in the trifluridine/tipiracil combination therapy. The inhibition of TP/PD-ECGF presents a distinct and compelling mechanism for suppressing tumor angiogenesis. While further studies are warranted to fully elucidate the standalone anti-angiogenic efficacy of tipiracil, the existing evidence from related thymidine phosphorylase inhibitors strongly supports its potential in this capacity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anti-angiogenic properties of tipiracil in the ongoing effort to develop more effective cancer therapies.

References

- 1. Complex role of heme oxygenase-1 in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Heme Oxygenase-1 Is Required for Angiogenic Function of Bone Marrow-Derived Progenitor Cells: Role in Therapeutic Revascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heme Oxygenase in the Regulation of Vascular Biology: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Thymidine Phosphorylase with Tipiracil Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymidine phosphorylase, 2-deoxy-D-ribose and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alviarmani.com [alviarmani.com]

- 11. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cannenta.com [cannenta.com]

- 13. benchchem.com [benchchem.com]

- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Oleanolic acid rescues critical features of umbilical vein endothelial cells permanently affected by hyperglycemia [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Lonsurf In Vitro Cell Culture Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonsurf (trifluridine/tipiracil), also known as TAS-102, is an oral nucleoside analog-based anticancer agent. It is a combination of two active components: trifluridine (FTD), a nucleoside metabolic inhibitor, and tipiracil (TPI), a thymidine phosphorylase inhibitor, at a 1:0.5 molar ratio.[1] Trifluridine is the primary cytotoxic component. After being taken up by cancer cells, it is phosphorylated and incorporated into DNA, leading to DNA dysfunction and inhibiting cell proliferation.[2][3] Tipiracil enhances the bioavailability of trifluridine by preventing its degradation by the enzyme thymidine phosphorylase.[4] this compound is indicated for the treatment of patients with metastatic colorectal cancer and gastric cancer who have been previously treated with other chemotherapies.[5][6]

These application notes provide detailed protocols for in vitro studies of this compound using cancer cell lines, focusing on cell viability and apoptosis assays.

Mechanism of Action

This compound's mechanism of action is centered on the activity of its two components:

-

Trifluridine (FTD): As a thymidine analog, FTD undergoes phosphorylation within the cell to form trifluridine triphosphate. This active form is then incorporated into the DNA of cancer cells in place of thymidine.[3] This incorporation leads to DNA damage, interferes with DNA synthesis, and ultimately triggers cell cycle arrest and apoptosis.[2][7] The monophosphate form of trifluridine also inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[2][8]

-

Tipiracil (TPI): TPI is a potent inhibitor of thymidine phosphorylase, the enzyme that rapidly metabolizes and inactivates FTD. By inhibiting this enzyme, TPI increases the systemic exposure and maintains effective concentrations of FTD, thereby enhancing its antitumor activity.[4]

The synergistic action of FTD and TPI allows for the effective disruption of DNA synthesis in cancer cells, leading to their death.[1]

Signaling Pathway of Trifluridine Action

The following diagram illustrates the key steps in trifluridine's mechanism of action, from cellular uptake to the induction of apoptosis.

Caption: Mechanism of this compound (Trifluridine/Tipiracil) Action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTT assay.

Materials:

-

Selected cancer cell line (e.g., HCT116, HT-29, DLD-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (Trifluridine and Tipiracil, 1:0.5 molar ratio)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cell line in a T75 flask to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete medium.

-

Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in a complete medium to achieve the desired final concentrations. A suggested starting range for trifluridine is 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of analysis.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50 concentrations determined from the cell viability assay) or vehicle control (DMSO) for 48 hours.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-